molecular formula C19H15FN2O2 B3900254 N'-[(4-fluorobenzoyl)oxy]-2-(1-naphthyl)ethanimidamide

N'-[(4-fluorobenzoyl)oxy]-2-(1-naphthyl)ethanimidamide

Cat. No. B3900254
M. Wt: 322.3 g/mol
InChI Key: OCEQNEAPUCAHGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-[(4-fluorobenzoyl)oxy]-2-(1-naphthyl)ethanimidamide, also known as FNEI, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. FNEI is a derivative of naphthalene, which is a polycyclic aromatic hydrocarbon with two fused benzene rings. FNEI has a molecular weight of 356.39 g/mol and a chemical formula of C22H17FN2O2.

Scientific Research Applications

N'-[(4-fluorobenzoyl)oxy]-2-(1-naphthyl)ethanimidamide has been found to have potential applications in various fields of scientific research. One of the main areas of interest is in the development of new drugs for the treatment of cancer. This compound has been shown to have cytotoxic effects on cancer cells in vitro, which makes it a promising candidate for further investigation as a potential anticancer agent.
In addition to its potential as an anticancer agent, this compound has also been studied for its antimicrobial properties. It has been shown to have activity against a range of bacteria, including both Gram-positive and Gram-negative strains. This makes it a potential candidate for the development of new antibiotics.

Mechanism of Action

The exact mechanism of action of N'-[(4-fluorobenzoyl)oxy]-2-(1-naphthyl)ethanimidamide is not yet fully understood. However, it is believed to act by inhibiting the activity of certain enzymes that are involved in the regulation of cell growth and division. This leads to the accumulation of cells in the G2/M phase of the cell cycle, which ultimately results in cell death.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that it can induce apoptosis (programmed cell death) in cancer cells, as well as inhibit cell proliferation. It has also been shown to have anti-inflammatory effects, which makes it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of N'-[(4-fluorobenzoyl)oxy]-2-(1-naphthyl)ethanimidamide for lab experiments is its relatively simple synthesis method. This makes it easy to produce in large quantities for further investigation. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental setups.

Future Directions

There are several potential future directions for research on N'-[(4-fluorobenzoyl)oxy]-2-(1-naphthyl)ethanimidamide. One area of interest is in the development of new anticancer drugs based on this compound. Further studies are needed to fully understand its mechanism of action and to determine its efficacy and safety in vivo.
Another potential direction for research is in the development of new antibiotics based on this compound. Studies are needed to determine its activity against a range of bacterial strains, as well as its potential for the development of resistance.
In addition to its potential applications in cancer and infectious disease research, this compound may also have applications in other areas such as neuroscience and immunology. Further studies are needed to fully explore its potential in these fields.
Conclusion
In conclusion, this compound is a chemical compound with potential applications in various fields of scientific research. Its simple synthesis method, cytotoxic effects on cancer cells, and antimicrobial properties make it a promising candidate for further investigation as a potential anticancer agent and antibiotic. Further studies are needed to fully understand its mechanism of action and to determine its efficacy and safety in vivo.

properties

IUPAC Name

[(Z)-(1-amino-2-naphthalen-1-ylethylidene)amino] 4-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN2O2/c20-16-10-8-14(9-11-16)19(23)24-22-18(21)12-15-6-3-5-13-4-1-2-7-17(13)15/h1-11H,12H2,(H2,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCEQNEAPUCAHGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=NOC(=O)C3=CC=C(C=C3)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2C/C(=N/OC(=O)C3=CC=C(C=C3)F)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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